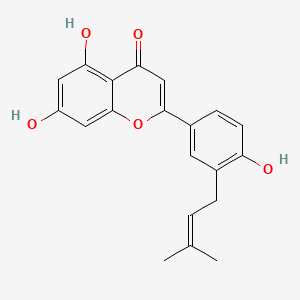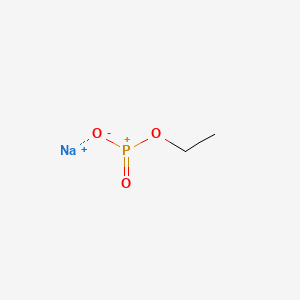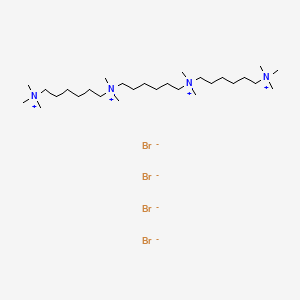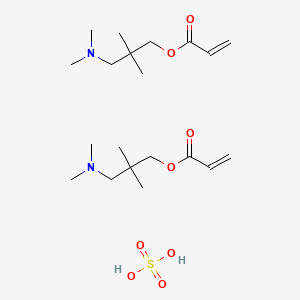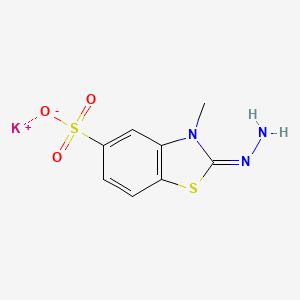
Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate is a chemical compound with the molecular formula C8H8KN3O3S2 It is known for its unique structure, which includes a benzothiazole ring, a hydrazono group, and a sulphonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate typically involves the reaction of 2-aminothiophenol with methyl isothiocyanate to form 2-methylbenzothiazole. This intermediate is then reacted with hydrazine hydrate to introduce the hydrazono group. Finally, the sulphonation of the compound is achieved using potassium sulfite under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazono group to an amino group.
Substitution: The sulphonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the process.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulphonate group enhances the compound’s solubility and facilitates its transport within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydrazono-2,3-dihydro-3-methylbenzothiazole: Lacks the sulphonate group, resulting in different solubility and reactivity.
Potassium 2-hydrazono-2,3-dihydrobenzothiazole-5-sulphonate: Similar structure but without the methyl group, affecting its chemical properties and applications.
Uniqueness
Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate is unique due to the presence of both the hydrazono and sulphonate groups, which confer distinct chemical reactivity and biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
94349-57-2 |
|---|---|
Molekularformel |
C8H8KN3O3S2 |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
potassium;(2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-5-sulfonate |
InChI |
InChI=1S/C8H9N3O3S2.K/c1-11-6-4-5(16(12,13)14)2-3-7(6)15-8(11)10-9;/h2-4H,9H2,1H3,(H,12,13,14);/q;+1/p-1/b10-8+; |
InChI-Schlüssel |
BTQPEECHFUDJPL-VRTOBVRTSA-M |
Isomerische SMILES |
CN\1C2=C(C=CC(=C2)S(=O)(=O)[O-])S/C1=N/N.[K+] |
Kanonische SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)[O-])SC1=NN.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



